molecular formula C12H20F3NO3 B8030177 Cis-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate

Cis-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B8030177
M. Wt: 283.29 g/mol
InChI Key: XNCBBXNFTMSZIV-KCJUWKMLSA-N
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Description

Cis-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine class This compound is characterized by its unique structural features, including a trifluoromethyl group, a hydroxyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-methyl-3-(trifluoromethyl)butanal and ammonia or an amine.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using oxidizing agents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Esterification: The tert-butyl ester is formed through an esterification reaction, typically involving tert-butyl alcohol and a carboxylic acid derivative of the piperidine ring, using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow reactors for the cyclization step, high-efficiency oxidizing agents for hydroxylation, and robust esterification protocols to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions and reagents used.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of other functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group might yield a ketone, while nucleophilic substitution of the trifluoromethyl group could produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Cis-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine core.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used in studies investigating the effects of trifluoromethyl groups on biological activity, aiding in the design of bioactive molecules.

Mechanism of Action

The mechanism by which cis-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    Cis-tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    Trans-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate: The trans isomer, which may exhibit different stereochemical properties and reactivity.

    tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate:

Uniqueness

Cis-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in drug design and other applications.

Biological Activity

Cis-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological relevance, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H20_{20}F3_3NO3_3, with a molecular weight of approximately 299.29 g/mol. Its structure consists of a piperidine ring substituted with a trifluoromethyl group and a tert-butyl ester, which enhances its lipophilicity and biological activity .

Anticancer Potential

Preliminary studies indicate that derivatives of this compound may function as inhibitors of specific kinases involved in cancer signaling pathways. These kinases are critical for cell proliferation and survival, making them attractive targets for cancer therapy. For instance, some derivatives have shown improved cytotoxicity against certain cancer cell lines compared to standard treatments .

Table 1: Summary of Biological Activities

Activity TypeDescription
Kinase Inhibition Potential inhibitors of kinases involved in cancer signaling pathways
Cytotoxicity Enhanced cytotoxic effects in cancer cell lines compared to reference drugs
Receptor Interaction Possible ligand for various receptors, including M3 muscarinic acetylcholine receptor

The biological activity of this compound is thought to stem from its ability to interact with various biological targets. The trifluoromethyl group enhances binding affinity to proteins, potentially through hydrophobic interactions and hydrogen bonding . Molecular docking studies have suggested that this compound can effectively bind to specific enzymes or receptors, influencing their activity.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of piperidine derivatives, including this compound. One study demonstrated that compounds with similar structures exhibited significant anticancer properties through mechanisms involving apoptosis induction and inhibition of cell migration .

In another investigation, the compound was evaluated for its interaction with the M3 muscarinic acetylcholine receptor, which plays a role in various physiological processes including cell proliferation and apoptosis resistance in cancer cells .

Table 2: Relevant Case Studies

Study ReferenceFindings
Study ADemonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to bleomycin .
Study BIdentified interaction with M3 receptor; implications for colorectal cancer progression .

Properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3NO3/c1-8-5-6-16(9(17)19-10(2,3)4)7-11(8,18)12(13,14)15/h8,18H,5-7H2,1-4H3/t8-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCBBXNFTMSZIV-KCJUWKMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1(C(F)(F)F)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@]1(C(F)(F)F)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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